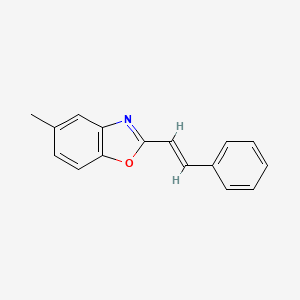

(E)-5-Methyl-2-styrylbenzoxazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73916-05-9 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

5-methyl-2-(2-phenylethenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C16H13NO/c1-12-7-9-15-14(11-12)17-16(18-15)10-8-13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

PUHLHLQBIFRKRD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=CC=C3 |

Isomeric SMILES |

CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of E 5 Methyl 2 Styrylbenzoxazole and Derivatives

Established Synthetic Routes for Styrylbenzoxazoles

The creation of the styryl-benzoxazole scaffold can be achieved through several synthetic strategies, ranging from classical condensation reactions to modern palladium-catalyzed cross-coupling methods.

Condensation Reactions Involving 2-Methylbenzoxazoles and Aromatic Aldehydes

A primary and widely utilized method for synthesizing styrylbenzoxazoles is the condensation reaction between a 2-methylbenzoxazole (B1214174) derivative and an aromatic aldehyde. diva-portal.orgresearchgate.net This approach is valued for its directness in forming the crucial styryl linkage.

The condensation is most frequently conducted under basic conditions. diva-portal.orgresearchgate.net The base plays a crucial role in deprotonating the methyl group of the 2-methylbenzoxazole, generating a nucleophilic carbanion that then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. A variety of bases have been employed to facilitate this transformation.

Optimization of reaction conditions is key to maximizing the yield and purity of the desired product. Factors such as the choice of base, solvent, and reaction temperature are all critical. For instance, some syntheses are performed by heating the neat reactants at high temperatures (e.g., 200°C) in a sealed tube, particularly for base-sensitive substrates. diva-portal.org In other cases, the use of a catalyst in an aqueous medium under mild conditions presents a green and efficient alternative. organic-chemistry.org

| Reactants | Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-methylbenzoxazole, Benzaldehyde (B42025) | Basic conditions | Not specified | Not specified | Not specified | diva-portal.org |

| 2-methylbenzimidazole, Aldehyde | None (neat) | None | 200 °C | Not specified | diva-portal.org |

| o-amino(thio)phenols, Aldehydes | Samarium triflate | Aqueous | Mild | Good | organic-chemistry.org |

Palladium-Catalyzed C-H Alkenylation Strategies

Modern synthetic chemistry has seen the rise of palladium-catalyzed C-H activation as a powerful tool for forming carbon-carbon bonds. This strategy offers an alternative to classical condensation methods and can provide access to styrylbenzoxazoles through direct alkenylation of the benzoxazole (B165842) core. mdpi.comresearchgate.net These reactions typically involve the coupling of a benzoxazole with an alkenyl partner, such as an alkenyl halide or phosphate, in the presence of a palladium catalyst. mdpi.com

The efficiency and scope of these reactions are highly dependent on the specific catalytic system employed, including the palladium source, ligands, and additives. For example, a bimetallic Pd/Cu system has been shown to be effective for the direct alkenylation of azoles with alkenyl halides. mdpi.com Similarly, palladium-catalyzed reactions using moisture-stable alkenyl phosphates as coupling partners have also been reported, although the substrate scope may be limited. mdpi.com These methods avoid the pre-functionalization of the benzoxazole ring that is necessary in traditional cross-coupling reactions. researchgate.net

| Benzoxazole Derivative | Coupling Partner | Catalytic System | Key Features | Reference |

|---|---|---|---|---|

| Benzoxazoles | Alkenyl bromides | PdCl(C3H5)(dppb) | High temperature, inert atmosphere | mdpi.com |

| Benzoxazoles | Alkenyl halides | Pd/Cu bimetallic | Requires CuI as a co-catalyst | mdpi.com |

| Benzoxazoles | Alkenyl phosphates | Pd-catalyzed | Uses moisture-stable partners | mdpi.com |

| Ethyl oxazole-4-carboxylate | Various | Palladium-catalyzed | C-H alkenylation, alkylation, and benzylation | researchgate.net |

Alternative Coupling Reactions for Benzoxazole-Styryl Linkage Formation

Beyond condensation and direct C-H alkenylation, other established coupling reactions from the synthetic organic chemist's toolbox can be adapted to form the benzoxazole-styryl linkage. While less commonly reported specifically for (E)-5-Methyl-2-styrylbenzoxazole, methods like the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Suzuki or Heck cross-coupling reactions represent viable, albeit potentially more complex, synthetic pathways.

For instance, a sequential one-pot procedure involving an initial aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure, can generate 2-styryl benzoxazoles with a broad substrate scope and in good yields. organic-chemistry.org

Stereoselective Synthesis of (E)-Isomers and Control of Isomer Purity

Achieving high stereoselectivity for the (E)-isomer is a critical aspect of synthesizing compounds like this compound, as the geometric isomerism can significantly impact the material's properties. diva-portal.orgresearchgate.net Most synthetic routes, particularly the base-catalyzed condensation reactions, tend to yield the pure (E)-isomer, which is thermodynamically favored. diva-portal.orgresearchgate.net

The control over isomer purity often relies on both the inherent stereoselectivity of the chosen reaction and subsequent purification steps.

Reaction Control : As mentioned, reaction conditions like solvent polarity and the nature of the catalyst or base can be tuned to favor the formation of the (E)-isomer. nih.gov Some reactions, such as the Knoevenagel condensation of 2-(benzothiazol-2-ylthio)acetonitrile with specific aldehydes, can lead exclusively to the (E)-isomer. mdpi.com In other systems, the use of specific catalysts, such as silver carbonate, can surprisingly switch the selectivity to favor the (Z)-isomer, highlighting the subtle control that can be exerted. nih.govresearchgate.net

Purification : After the reaction, achieving high isomeric purity often involves standard laboratory techniques. Recrystallization is a powerful method for purifying solid products, as the different isomers may have distinct solubilities, allowing for the isolation of the desired isomer. nih.gov Chromatographic methods, such as column chromatography, are also extensively used to separate isomers based on their differential adsorption to a stationary phase. The purity of the final compound is typically confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants of the vinylic protons can distinguish between the (E) and (Z) configurations.

In some cases, a Z → E isomerization can be induced post-synthesis. For example, trace amounts of a mild acid can catalyze the conversion of a (Z)-isomer to the more stable (E)-isomer. nih.gov This provides a method for correcting the stereochemical outcome or for creating molecular switches that can be controlled by external stimuli like light and acid. nih.gov

Rational Design and Derivatization Strategies for Structural Modification

The core structure of this compound offers multiple sites for chemical modification, allowing for the fine-tuning of its electronic and steric properties. Strategic derivatization of both the benzoxazole heterocycle and the pendant styryl phenyl ring has been a primary focus of research, aiming to establish clear structure-property relationships. diva-portal.orgnih.gov

Modification of the Benzoxazole Heterocyclic Ring

The identity of the benzazole heterocycle itself plays a crucial role in defining the foundational photochemical properties of styryl-based molecular photoswitches. diva-portal.org Beyond the standard benzoxazole, researchers have synthesized analogues by replacing the oxygen atom with other heteroatoms to create benzothiazole (B30560) (sulfur), benzimidazole (B57391) (N-H), and N-methylbenzimidazole (N-CH₃) variants. diva-portal.org

These modifications induce notable shifts in the molecule's absorption spectrum. For instance, replacing the benzoxazole moiety in the parent styrylbenzoxazole and its 4-methoxy derivative with a benzothiazole, benzimidazole, or N-methylbenzimidazole ring consistently results in a small redshift of the maximum absorption wavelength (λmax) of the E-isomer. diva-portal.org Further derivatization, such as the alkylation of the benzoxazole nitrogen using trimethyloxonium (B1219515) tetrafluoroborate, yields N-methylbenzoxazolium salts. diva-portal.org These cationic derivatives exhibit significantly red-shifted absorption and very high quantum yields for both forward (E→Z) and backward (Z→E) isomerization. diva-portal.org

Table 1: Effect of Benzazole Heterocycle Modification on Maximum Absorption Wavelength (λmax)

| Parent Compound | Modified Heterocycle | Resulting Change in λmax | Reference |

|---|---|---|---|

| Styrylbenzoxazole | Benzothiazole | Small redshift | diva-portal.org |

| Styrylbenzoxazole | Benzimidazole | Small redshift | diva-portal.org |

| Styrylbenzoxazole | N-Methylbenzimidazole | Small redshift | diva-portal.org |

| Styrylbenzoxazole | N-Methylbenzoxazolium salt | Significant redshift | diva-portal.org |

Substitution Pattern Variation on the Styryl Phenyl Ring

Altering the substituents on the styryl phenyl ring is a primary strategy for tuning the photochemical properties of styrylbenzoxazoles. diva-portal.orgnih.gov By introducing groups with different electronic characteristics (donating or withdrawing) at various positions (ortho, meta, para), researchers can precisely control the molecule's absorption maxima, quantum yields, and the composition of the photostationary state (PSS). diva-portal.org

The incorporation of electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂), on the styryl phenyl ring creates "push-pull" systems that significantly influence the molecule's electronic structure. diva-portal.org These systems generally lead to large redshifts in the maximum absorption wavelengths and are often associated with high photoisomerization quantum yields. diva-portal.orgnih.gov For example, the introduction of a para-dimethylamino group on a styrylbenzoxazole shifts the λmax to 392 nm. diva-portal.org Similarly, a para-methoxy group also induces a redshift and affects the quantum yields of both the forward and backward isomerization reactions. diva-portal.org The increased electron density provided by EDGs can enhance the nucleophilicity of the molecule, a principle that has been observed to increase the potency of other bioactive heterocyclic compounds. nih.gov

Table 2: Photochemical Properties of Styrylbenzoxazoles with Electron-Donating Groups

| Compound | Substituent | Position | λmax (E-isomer) | Key Finding | Reference |

|---|---|---|---|---|---|

| 1d | -N(CH₃)₂ | para | 392 nm | Large redshift in absorption. | diva-portal.org |

| 1b | -OCH₃ | para | Not specified | Increases quantum yields of forward and backward isomerization. | diva-portal.org |

Conversely, the addition of electron-withdrawing groups (EWGs) to the styryl phenyl ring also modulates the molecule's properties, though often with different outcomes compared to EDGs. diva-portal.org A notable example is a para-cyano (-CN) substituted styrylbenzoxazole, which exhibits a very low photoisomerization quantum yield of only 8%. diva-portal.org This low efficiency is not due to an inherent inability to isomerize but is attributed to the fact that the molecule is strongly fluorescent, with a reported luminescence quantum yield of 52%, providing a competing de-excitation pathway. diva-portal.org In other heterocyclic systems, EWGs like trifluoromethyl (-CF₃) have been shown to reinforce the electron-accepting character of the ring system and improve the thermal stability of the molecule. nih.gov

Placing substituents at the ortho-position of the styryl phenyl ring has a profound and highly beneficial effect on the photochemical behavior of styrylbenzazoles, particularly concerning the photostationary state (PSS). diva-portal.orgnih.gov Ortho-substituted derivatives consistently exhibit the most favorable PSS ratios, achieving near-quantitative conversion to the Z-isomer upon irradiation. diva-portal.orgnih.gov For instance, an ortho-methylated benzothiazole analogue improved the PSS ratio in its deprotonated state from E:Z = 53:47 to E:Z = 18:82. nih.gov

This improvement is attributed to a combination of factors:

Reduced Spectral Overlap : The absorption bands of the photochemically generated Z-isomers of ortho-substituted compounds are more significantly shifted to shorter wavelengths (hypsochromic shift) compared to the E-isomers. This larger separation allows for more selective irradiation and excitation of each isomer. diva-portal.org

Lower Back-Isomerization Quantum Yield : Ortho-substituted switches generally have lower quantum yields for the reverse Z→E isomerization. For example, adding two ortho-methoxy groups to a para-methoxy styrylbenzoxazole lowers the back-isomerization quantum yield by 10%. diva-portal.org

Lower Extinction Coefficients of Z-Isomers : The Z-isomers of ortho-substituted compounds feature lower extinction coefficients compared to their corresponding E-isomers, further favoring the E→Z conversion under irradiation. diva-portal.org

Halogenation Strategies for Targeted Research Applications

Halogenation is a key strategy for modifying the physicochemical properties of benzoxazole derivatives for specific research applications. nih.govresearchgate.net While direct halogenation of this compound is not extensively detailed, established synthetic methodologies for related compounds provide clear pathways for incorporating halogen atoms.

One primary method involves starting with halogenated precursors. For instance, 2-arylbenzoxazoles bearing a bromine or chlorine atom at the C-5 position of the benzoxazole ring can be synthesized by using the appropriately substituted 2-amino-4-halophenol as a starting material in a condensation reaction. nih.govresearchgate.net

Alternatively, the styryl phenyl ring can be halogenated via electrophilic aromatic substitution. youtube.com This typically involves reacting the parent styrylbenzoxazole with a halogenating agent in the presence of a Lewis acid catalyst. For example, bromination can be achieved using bromine (Br₂) and iron(III) bromide (FeBr₃), while chlorination can be performed with chlorine (Cl₂) and aluminum chloride (AlCl₃). youtube.com The position of halogenation on the phenyl ring would be directed by the activating nature of the styryl group. The introduction of halogens is of significant interest as it can influence ligand-protein binding through halogen bonds and modulate properties like hydrophobicity. researchgate.net

Advanced Purification and Isolation Techniques for Conjugated Styrylbenzoxazole Products

The purification of this compound and its analogs predominantly relies on two key laboratory techniques: column chromatography and recrystallization. The choice of method and specific conditions are dictated by the scale of the reaction, the nature of the impurities, and the desired final purity of the product.

Column Chromatography:

Silica (B1680970) gel column chromatography stands as a primary and versatile method for the purification of styrylbenzoxazole derivatives. The stationary phase, typically silica gel with a mesh size of 60-120 or 230-400, effectively separates the target compound from less polar and more polar impurities. The selection of the eluent system is crucial for achieving optimal separation.

A common mobile phase for these compounds is a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent, typically ethyl acetate (B1210297). The ratio of these solvents is adjusted to control the retention factor (Rf) of the desired product, aiming for a value that allows for efficient separation from its contaminants. For many 2-substituted benzoxazole derivatives, eluent systems with varying ratios of hexane (B92381) to ethyl acetate have proven effective.

Detailed Research Findings:

While specific data for the purification of this compound is not extensively detailed in publicly available literature, general procedures for analogous compounds provide a strong framework. For instance, the purification of various 2-substituted benzoxazoles is often achieved using silica gel column chromatography with an ethyl acetate/hexane mixture. The polarity of the eluent is typically low, with ratios such as 1:9 or 2:8 (ethyl acetate:hexane) being commonly reported.

In the broader context of styrylbenzazole photoswitches, purification protocols are designed to isolate the pure E-isomer. diva-portal.org Following synthesis, the crude reaction mixture is often subjected to column chromatography to separate the desired product from unreacted aldehydes and other impurities.

For more complex styrylbenzoxazole systems, such as those designed for analytical applications, High-Performance Liquid Chromatography (HPLC) is employed. A reverse-phase (RP) HPLC method has been described for the analysis of a related compound, Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such HPLC methods can be scaled up to preparative separation for the isolation of highly pure compounds.

The following table summarizes typical column chromatography conditions used for the purification of styrylbenzoxazole derivatives based on established methodologies for similar compounds.

| Stationary Phase | Mobile Phase (Eluent) | Compound Class | Reference |

| Silica Gel | Hexane:Ethyl Acetate (95:5) | 2-Substituted Benzoxazoles | General Procedure |

| Silica Gel | Hexane:Ethyl Acetate (9:1) | 2-Substituted Benzoxazoles | General Procedure |

| Silica Gel | Hexane:Ethyl Acetate (8:2) | 2-Substituted Benzoxazoles | General Procedure |

| Newcrom R1 (C18) | Acetonitrile:Water with Phosphoric Acid | Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- | sielc.com |

Recrystallization:

Recrystallization is another powerful technique for the purification of solid styrylbenzoxazole products, particularly for removing small amounts of impurities after initial purification by chromatography. The choice of solvent is paramount and is determined by the solubility profile of the compound – it should be sparingly soluble at room temperature and highly soluble at elevated temperatures.

Ethanol is a commonly cited solvent for the recrystallization of 2-substituted benzoxazole derivatives. The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified compound crystallizes out, leaving the more soluble impurities in the mother liquor. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

The effectiveness of recrystallization is dependent on the slow formation of crystals, which allows for the exclusion of impurities from the crystal lattice. The yield of the purified product can be maximized by careful control of the cooling rate and by minimizing the amount of solvent used.

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present. Each bond or group of bonds vibrates at a characteristic frequency, and absorbing infrared radiation at these frequencies creates a unique spectral fingerprint.

In the analysis of (E)-5-Methyl-2-styrylbenzoxazole, Fourier Transform Infrared (FT-IR) spectroscopy is a key technique. The FT-IR spectrum provides direct evidence for the presence of the core functional groups. For instance, the stretching vibration of the C=N bond within the benzoxazole (B165842) ring is typically observed in the region of 1650-1500 cm⁻¹. The spectrum also displays characteristic absorption bands corresponding to the aromatic C=C stretching of the benzene (B151609) rings. A crucial peak for confirming the stereochemistry is the strong absorption band around 960 cm⁻¹, which is indicative of the out-of-plane C-H wagging vibration of the trans (E) configured vinyl group. Other notable absorptions include those for C-H stretching and the asymmetric C-O-C stretching of the oxazole (B20620) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms.

¹H NMR spectroscopy for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the specific environment of each proton in the molecule. The spectrum confirms the presence of the methyl group with a characteristic singlet signal around 2.48 ppm. The protons of the styryl's vinyl group are particularly diagnostic; they appear as two distinct doublets. The doublet at approximately 7.20 ppm can be assigned to the proton closer to the benzoxazole ring, while the doublet at a more downfield shift of about 7.70 ppm corresponds to the proton adjacent to the phenyl ring. The large coupling constant (J) between these two protons, typically around 16.4 Hz, is definitive proof of the E (trans) configuration of the double bond. The aromatic regions of the spectrum show a complex pattern of signals corresponding to the seven protons on the substituted benzoxazole and phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.75 - 7.70 | m | - | 3H | Aromatic protons |

| 7.51 | s | - | 1H | Aromatic proton |

| 7.46 - 7.40 | m | - | 3H | Aromatic & Vinyl protons |

| 7.27 | d | 8.3 | 1H | Aromatic proton |

| 7.18 | d | 16.4 | 1H | Vinyl proton |

| 2.48 | s | - | 3H | Methyl protons (-CH₃) |

Complementing the proton data, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. For this compound, the spectrum shows 16 distinct signals, corresponding to its 16 carbon atoms. The methyl carbon appears at a characteristic upfield shift of approximately 21.6 ppm. The carbons of the benzoxazole ring and the phenyl group resonate in the downfield aromatic region (typically 110-151 ppm), with the carbon atom of the C=N bond (C2) appearing at a significantly downfield shift around 164.5 ppm. The two vinyl carbons can also be distinctly assigned.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.5 | C=N (Benzoxazole C2) |

| 151.0 | Aromatic C |

| 142.1 | Aromatic C |

| 136.2 | Aromatic C |

| 134.3 | Aromatic C |

| 131.0 | Aromatic CH |

| 129.2 | Aromatic CH |

| 129.0 | Aromatic CH |

| 127.5 | Aromatic CH |

| 125.6 | Aromatic CH |

| 119.9 | Aromatic CH |

| 112.1 | Vinyl CH |

| 110.5 | Aromatic CH |

| 21.6 | Methyl (-CH₃) |

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula.

High-Resolution Mass Spectrometry (HRMS) using a technique such as Electrospray Ionization (ESI) is employed to confirm the elemental composition of this compound. This powerful technique measures the molecular mass with extremely high accuracy (typically to four or more decimal places). For the target molecule with the chemical formula C₁₆H₁₃NO, the experimentally measured mass of the protonated molecule ([M+H]⁺) would be compared to the theoretically calculated exact mass. A close match between the observed and calculated values provides definitive confirmation of the molecular formula.

Advanced Spectroscopic and Structural Characterization of this compound

Therefore, a detailed analysis under the specified headings of ESI-MS, X-ray crystallography, intermolecular interactions, crystal habits, and polymorphism cannot be provided at this time. Scientific investigation into these specific aspects of this compound would be required to generate the data for the requested article.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Ground and Excited State Properties

DFT has emerged as a powerful tool for investigating the electronic and structural properties of organic molecules. For derivatives of 2-styrylbenzoxazole (B8653335), DFT calculations provide a foundational understanding of their behavior.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of (E)-5-Methyl-2-styrylbenzoxazole involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation. For similar benzoxazole (B165842) derivatives, geometry optimization is typically performed using a functional such as B3LYP with a suitable basis set like 6-31G(d,p). These calculations generally reveal a planar or near-planar structure for the benzoxazole and styryl moieties, a conformation that maximizes π-conjugation. The planarity of the molecule is a key factor influencing its electronic and photophysical properties. Conformational analysis helps in identifying the most stable isomer and understanding the energy barriers between different conformations.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), provides an indication of the molecule's chemical stability and its ability to absorb light.

In related 2-styrylbenzoxazole derivatives, the HOMO is typically localized over the electron-rich styryl fragment, while the LUMO is distributed across the benzoxazole ring system. This distribution suggests that the primary electronic transition is a π-π* transition, characterized by a charge transfer from the styryl moiety to the benzoxazole core. For a similar compound, 2-methylxanthen-9-one (B189210), DFT calculations yielded a HOMO-LUMO energy gap of 4.395 eV. diva-portal.org The specific energy gap for this compound would be influenced by the methyl substituent on the benzoxazole ring.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Xanthenone Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.275 |

| ELUMO | -1.880 |

| ΔE (HOMO-LUMO) | 4.395 |

Note: Data presented is for 2-methylxanthen-9-one as a representative example of a related heterocyclic system. diva-portal.org

Dipole Moment Calculations in Ground and Excited States

The dipole moment is a measure of the charge separation within a molecule and is a critical parameter for understanding its interaction with solvents and external electric fields. DFT calculations can predict the dipole moment in both the ground state (μg) and the first excited state (μe). A significant difference between the ground and excited state dipole moments suggests a substantial redistribution of electron density upon photoexcitation, which is characteristic of molecules with charge-transfer character. For many organic dyes, the dipole moment increases upon excitation, indicating a more polar excited state. This change in polarity influences the solvatochromic behavior of the compound, where the absorption and emission spectra shift in response to solvent polarity.

Prediction and Rationalization of Photophysical Characteristics

DFT and TD-DFT calculations are instrumental in predicting and explaining the photophysical properties of molecules like this compound, such as their absorption and emission wavelengths. Theoretical calculations on related styrylbenzoxazole derivatives have shown that their absorption spectra are dominated by an intense band in the UV-visible region, corresponding to the HOMO-LUMO transition. The position of this absorption maximum (λmax) is sensitive to the electronic nature of substituents on both the benzoxazole and styryl rings. The introduction of an electron-donating methyl group at the 5-position of the benzoxazole ring is expected to have a modest effect on the absorption wavelength. The photophysical properties of styrylbenzazole photoswitches can be precisely tuned by altering the benzazole heterocycle and the substitution pattern on the aryl ring.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT is the primary computational method for studying the properties of electronically excited states. It is used to calculate vertical excitation energies, which correspond to the absorption maxima in the electronic spectrum, and to simulate emission spectra. For 5-methyl-2-(8-quinolinyl)benzoxazole, a structurally related compound, TD-DFT calculations have been used to study its spectroscopic properties. These studies have shown that the choice of functional can significantly influence the predicted absorption and emission wavelengths, with functionals like PBE0 sometimes providing better agreement with experimental data than the more common B3LYP. TD-DFT calculations can also provide insights into the nature of the excited states, identifying them as being of n-π* or π-π* character, and can help to understand the mechanisms of fluorescence and other photorelaxation pathways.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT and TD-DFT provide detailed information about the properties of an individual molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule in a condensed phase, such as in solution or in a biological environment. MD simulations model the interactions between the solute molecule and the surrounding solvent molecules over time, providing insights into solvation effects, conformational flexibility, and intermolecular interactions like hydrogen bonding. For compounds intended for biological applications, such as fluorescent probes, MD simulations can be used to study their interactions with biomolecules like proteins or DNA. For this compound, MD simulations could be used to understand how its photophysical properties are modulated by its local environment and to predict its behavior in different solvents or biological media.

Quantum Chemical Studies on Fluorescence Quenching Mechanisms

Fluorescence quenching, the process by which the fluorescence intensity of a substance is decreased, is a critical phenomenon in various applications, including chemical sensing and bio-imaging. Quantum chemical calculations are instrumental in elucidating the intricate mechanisms of fluorescence quenching.

Specific quantum chemical studies detailing the fluorescence quenching mechanisms of this compound were not identified in the available literature. The typical computational investigation of fluorescence quenching involves:

Excited State Calculations: Time-Dependent Density Functional Theory (TD-DFT) is a common method used to study the excited states of molecules. These calculations can predict the energies of the ground and excited states, as well as the transition probabilities between them.

Analysis of Quenching Pathways: Computational models can explore different quenching mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). By calculating the relevant parameters, such as the driving force for electron transfer or the spectral overlap integral, the dominant quenching pathway can be identified.

An illustrative data table summarizing the results of a hypothetical quantum chemical study on fluorescence quenching is provided below. These data are not specific to this compound.

| Parameter | Computational Method | Calculated Value | Unit |

| S1 State Energy | TD-DFT | 3.1 | eV |

| Fluorescence Lifetime | TD-DFT | 2.5 | ns |

| Electron Transfer Driving Force | DFT | -0.2 | eV |

| Quenching Rate Constant (k_q) | Marcus Theory | 1.2 x 10^9 | M⁻¹s⁻¹ |

Development of Rational Design Principles from Computational Models

Computational modeling plays a pivotal role in the rational design of new molecules with tailored properties. By establishing structure-property relationships, computational chemistry guides the synthesis of novel compounds with enhanced performance.

While specific rational design principles derived from computational models for this compound are not documented in the searched literature, the general workflow for such an endeavor includes:

Systematic Structural Modification: A series of virtual molecules are created by systematically modifying the chemical structure of the parent compound.

High-Throughput Screening: The properties of these virtual molecules are then rapidly calculated using computational methods.

Structure-Property Relationship Analysis: By analyzing the large dataset generated, a quantitative structure-property relationship (QSPR) model can be developed. This model identifies the key structural features that influence the desired property.

This computational approach allows for the pre-screening of a vast chemical space, saving significant time and resources in the experimental discovery of new materials.

Biological and Biomedical Research Applications Mechanistic and Probe Oriented

Development of Styrylbenzoxazole Derivatives as Molecular Probes

Styrylbenzoxazole derivatives have emerged as a promising class of molecular probes for the detection and imaging of pathological protein aggregates, most notably amyloid-beta (Aβ) fibrils, which are a hallmark of Alzheimer's disease. Their planar structure, hydrophobicity, and fluorescence characteristics make them suitable candidates for binding to the cross-β-sheet structures of amyloid fibrils.

Amyloid-Beta (Aβ) Fibril Binding for Neuropathological Research

The noninvasive detection of Aβ plaques in the brain is a crucial goal for the early diagnosis and monitoring of Alzheimer's disease progression. nih.gov Styrylbenzoxazole derivatives have been extensively investigated for their potential as imaging agents capable of binding to these plaques. nih.govnih.gov

A critical step in the development of amyloid imaging agents is the determination of their binding affinity to synthetic Aβ aggregates. Competitive binding assays are commonly employed to measure the inhibition constant (Ki), which indicates the concentration of the compound required to displace a standard radioligand from the Aβ fibrils. A lower Ki value signifies a higher binding affinity.

Table 1: In vitro Binding Affinities of Selected Styrylbenzoxazole and Stilbene (B7821643) Derivatives for Aβ Aggregates

| Compound Name | Ki (nM) | Aβ Species | Reference |

|---|---|---|---|

| N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide | 9.3 | Aβ1-40 | nih.gov |

| [18F]3e (Fluorinated stilbene derivative) | 15 ± 6 | Aβ plaques (AD brain homogenates) | nih.gov |

| [18F]4e (Fluorinated stilbene derivative) | 5.0 ± 1.2 | Aβ plaques (AD brain homogenates) | nih.gov |

| [11C]SB-13 (4-N-methylamino-4′-hydroxystilbene) | 2.4 ± 0.2 (Kd) | Postmortem AD brain tissue homogenates | nih.gov |

Following promising in vitro results, the efficacy of styrylbenzoxazole derivatives has been assessed in vivo using transgenic animal models that develop Aβ plaques. These studies are crucial for evaluating the ability of these compounds to cross the blood-brain barrier and specifically label amyloid deposits in a living organism.

For example, the styrylbenzoxazole derivative BF-168, when injected intravenously into PS1/APP and APP23 transgenic mice, resulted in specific in vivo labeling of both compact and diffuse amyloid deposits in the brain. nih.gov Similarly, fluorinated stilbene derivatives, which share structural similarities with styrylbenzoxazoles, have also demonstrated in vivo plaque labeling in APP/PS1 or Tg2576 transgenic mice. nih.gov These findings underscore the potential of this class of compounds for in vivo imaging of amyloid pathology.

For in vivo imaging in humans, styrylbenzoxazole derivatives are often labeled with positron-emitting (e.g., Fluorine-18) or single-photon-emitting radionuclides for PET and SPECT imaging, respectively. nih.gov PET imaging is a powerful non-invasive technique that allows for the three-dimensional visualization and quantification of biochemical processes in the body. frontiersin.org

A derivative of styrylbenzoxazole, [18F]BF-168, demonstrated favorable properties for a PET tracer, including significant initial brain uptake (3.9% of injected dose per gram at 2 minutes post-injection) and rapid clearance from the brain in normal mice. nih.gov Autoradiography of brain sections from transgenic mice injected with [18F]BF-168 showed selective labeling of amyloid deposits with minimal non-specific binding. nih.gov These characteristics are highly desirable for a successful amyloid imaging agent.

Understanding the relationship between the chemical structure of styrylbenzoxazole derivatives and their binding affinity for Aβ fibrils is crucial for the rational design of improved imaging agents. Studies have shown that modifications to the benzoxazole (B165842) core and the styryl substituent can significantly impact binding affinity and pharmacokinetic properties.

For instance, research on 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles revealed that a benzamide (B126) substituent at the 5-position of the benzoxazole ring led to higher Aβ-plaque binding affinity compared to the same substituent at the 6-position. nih.gov Furthermore, small, nonpolar groups on the benzamide moiety had a minor impact on the binding affinity. nih.gov The presence of a donor-acceptor-donor hydrogen bond pattern, which is complementary to the β-sheet structure of Aβ, is thought to be a key factor in the binding mechanism. The ability of aromatic substituents to engage in π-stacking interactions with the aromatic residues of Aβ peptides also plays a significant role.

Antimicrobial Activity Investigations

While the primary focus of styrylbenzoxazole research has been on neuroimaging, the broader benzazole scaffold is known to possess a wide range of biological activities, including antimicrobial properties. The investigation into the antimicrobial potential of styrylbenzoxazole derivatives is an emerging area of research.

Studies on multisubstituted benzoxazoles, benzimidazoles, and benzothiazoles have demonstrated a broad spectrum of antibacterial and antifungal activity. nih.gov These findings suggest that the benzazole core can serve as a template for the development of novel antimicrobial agents. Structure-activity relationship studies have indicated that the type of benzazole ring and the nature of the substituents significantly influence the antimicrobial efficacy. nih.gov For example, electron-withdrawing groups at position 5 of the benzazole ring were found to enhance the activity against Candida albicans. nih.gov

Although specific studies on the antimicrobial activity of (E)-5-Methyl-2-styrylbenzoxazole are limited in the current literature, the known antimicrobial properties of the benzoxazole class of compounds suggest that it and its derivatives could be promising candidates for further investigation in this area.

Evaluation as Enzyme Inhibitors in Biological Pathways

The enzyme 5-lipoxygenase (5-LOX) is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govmdpi.com As such, 5-LOX has emerged as a significant therapeutic target for a variety of inflammatory diseases. researchgate.netmdpi.com Inhibition of the 5-LOX pathway can reduce the production of pro-inflammatory leukotrienes like Leukotriene B4 (LTB4), thereby mitigating inflammatory responses. nih.govmdpi.com

The benzoxazole core is a recognized scaffold in medicinal chemistry, and compounds containing this heterocycle are frequently investigated as potential enzyme inhibitors. researchgate.net While specific studies evaluating this compound as a 5-lipoxygenase inhibitor are not prominent in the literature, the general anti-inflammatory potential of related heterocyclic structures suggests this is a plausible area for future investigation. researchgate.net Research into novel 5-LOX inhibitors is active, with various synthetic compounds being developed and tested for their ability to selectively block the enzyme and demonstrate anti-inflammatory properties in biological models. nih.gov

Antioxidant Activity Investigations in Research Models

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous diseases. nih.gov Antioxidants are molecules that can counteract this damage, and there is significant research interest in identifying novel antioxidant compounds. nih.govmdpi.com

The antioxidant capacity of chemical compounds is often evaluated using a variety of in vitro, cell-free assays. mdpi.comresearchgate.net Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and electron transfer-based assays like the Ferric Reducing Antioxidant Power (FRAP) test. mdpi.comresearchgate.net Phenolic and heterocyclic compounds are classes of molecules known to possess antioxidant properties. nih.gov For example, studies on novel thiazolyl-polyphenolic compounds and methylbenzenediol derivatives have demonstrated their potential as effective antioxidants. mdpi.comresearchgate.netnih.gov Although specific investigations into the antioxidant activity of this compound are not detailed, its chemical structure, featuring a heterocyclic benzoxazole system, suggests it could be a candidate for such research.

Photosynthesis Inhibition Studies in Biological Systems

A key area of research for styrylbenzoxazole derivatives has been in the investigation of their effects on photosynthesis. A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles were evaluated for their ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts. nih.govresearchgate.net The research indicated that the site of inhibitory action for these compounds is located on the donor side of photosystem II (PS II). nih.govresearchgate.net

The PET-inhibiting activity was found to be dependent on the substitution pattern on the styryl moiety. The most active compound in the tested series was an ortho-substituted derivative, 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole, which exhibited an IC₅₀ value of 76.3 μmol/L. nih.govresearchgate.net In contrast, para-substituted compounds showed significantly lower activity. nih.govresearchgate.net This highlights a clear structure-activity relationship, where the position of the substituent plays a crucial role in the inhibitory potency.

Table 1: Photosynthetic Electron Transport (PET) Inhibiting Activity of Selected 2-Styrylbenzoxazole (B8653335) Analogs This interactive table summarizes the reported IC₅₀ values for PET inhibition by various analogs. Data derived from studies on spinach chloroplasts. nih.govresearchgate.net

| Compound | Substituent Position | IC₅₀ (μmol/L) |

|---|---|---|

| 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole | ortho | 76.3 |

| 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole | para | >100 |

| 2-[(E)-2-phenylethenyl]-1,3-benzoxazole | Unsubstituted | >100 |

General Applications as Bioactive Molecule Scaffolds in Drug Discovery Research

The benzoxazole ring system is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This is due to its presence in a wide range of pharmacologically active compounds and its ability to interact with various biological targets. Similarly, the 2-arylbenzoxazole structure serves as a core scaffold for numerous bioactive molecules. researchgate.net

Styryl groups, such as the one present in this compound, are also important pharmacophores. The related styrylquinoline scaffold, for example, has been extensively explored for a variety of pharmacological activities, including antimicrobial and antiretroviral effects, making it a valuable lead structure for medicinal chemists. nih.gov The combination of the benzoxazole ring and the styryl moiety in one molecule creates a rigid and planar conformation that can be favorable for binding to biological targets. This structural framework makes this compound and its derivatives promising candidates for further investigation and development in drug discovery programs. researchgate.netnih.gov

Advanced Material Science Applications Optoelectronic and Photomechanical

Optoelectronic Materials Development

Optoelectronic materials are crucial for technologies that convert light into electrical signals or vice versa. The unique electronic structure of conjugated molecules like (E)-5-Methyl-2-styrylbenzoxazole makes them candidates for such applications.

Applications in Organic Light-Emitting Diodes (OLEDs)

While the broader class of benzoxazole (B165842) derivatives has been investigated for use in OLEDs due to their photoluminescent properties, specific research detailing the performance and application of this compound in OLED devices is not extensively available in current literature. Generally, materials for OLEDs are selected based on their high fluorescence quantum yields, thermal stability, and ability to form stable, uniform thin films. The molecular structure of styrylbenzoxazoles, featuring a donor-π-acceptor framework, is conducive to strong intramolecular charge transfer (ICT), which is a desirable characteristic for emissive materials in OLEDs researchgate.net. However, without direct studies, the specific electroluminescent properties of the 5-methyl derivative remain an area for future investigation.

Potential as Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for technologies like optical switching and frequency conversion. The NLO response of organic molecules is often linked to their molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that enhance molecular polarizability.

Computational studies on related benzimidazole (B57391) structures have shown that strategic placement of electron-donating and electron-withdrawing groups can lead to significant NLO properties nih.gov. For instance, a Density Functional Theory (DFT) study on N-1-sulfonyl substituted benzimidazoles highlighted that specific substitutions could result in high hyperpolarizability (βtot) values, marking them as promising NLO materials nih.gov. While these findings suggest that benzoxazole derivatives could also possess NLO properties, experimental and computational data focusing solely on this compound are required to quantify its potential.

Photomechanical Responsive Materials

Photomechanical materials can convert light energy directly into mechanical motion, making them ideal for developing wireless actuators, soft robotics, and smart sensors researchgate.net. The primary mechanism for this effect in many styryl-based crystals is a light-induced [2+2] cycloaddition reaction in the solid state.

Design of Molecular Actuators and Photosalient Crystals

Molecular crystals that exhibit macroscopic movement—such as bending, twisting, or leaping—upon photoirradiation are known as molecular actuators or photosalient crystals nih.govnih.gov. The design of these materials hinges on creating molecules that can undergo significant shape changes within a constrained crystal lattice. The [2+2] photocycloaddition reaction between adjacent olefinic double bonds of styryl moieties is a common driving force for such effects researchgate.netresearchgate.net. This reaction causes a substantial change in molecular geometry, inducing strain within the crystal.

The release of this accumulated strain energy can trigger a rapid structural transformation, leading to macroscopic motion nih.gov. Research on various styrylbenzoxazole derivatives has demonstrated behaviors ranging from bending and curling to violent leaping, known as the photosalient effect nih.govresearchgate.net.

Controllable Bending Behavior under Photoirradiation

The direction and nature of the mechanical response, such as bending towards or away from a light source, can be controlled through molecular design. Studies on halogenated styrylbenzoxazole and styrylquinoxaline derivatives show that upon irradiation with UV light, needle-like crystals exhibit controlled bending nih.gov. This bending is a result of the strain gradient created between the irradiated surface of the crystal, where photodimerization occurs, and the unreacted bulk of the crystal. The release of this strain leads to a macroscopic change in the crystal's shape researchgate.net. For example, the needle-like crystals of 5-chloro-2-(naphthalenylvinyl)benzoxazols were observed to bend away from a UV light source within seconds researchgate.net. While these principles are well-established for the broader class of compounds, the specific bending characteristics of this compound crystals would depend on their unique crystal packing and photoreaction dynamics.

Influence of Molecular Packing and Intermolecular Interactions on Photomechanical Response

The photomechanical response of a molecular crystal is critically dependent on its solid-state arrangement. The specific crystal packing determines whether a [2+2] cycloaddition reaction is possible (according to Schmidt's topochemical postulates) and dictates how the strain from the reaction propagates through the crystal.

Key factors influencing the photomechanical response include:

Molecular Arrangement: The head-to-tail or head-to-head arrangement of molecules and the distance between reactive double bonds are crucial. A parallel arrangement with a separation of less than 4.2 Å is typically required for the [2+2] cycloaddition to occur.

Intermolecular Interactions: Non-covalent interactions such as π-π stacking, C-H···π, and halogen bonding play a significant role in stabilizing the crystal lattice and mediating the transfer of mechanical stress.

Anisotropy: The anisotropic nature of the crystal structure means that strain can be released differently along various crystallographic axes, leading to specific motions like bending or twisting rather than fracturing nih.gov.

The substitution of different functional groups, such as the methyl group in this compound, can significantly alter these intermolecular interactions and, consequently, the crystal's packing and its resulting photomechanical properties. However, a detailed analysis requires specific crystallographic data for the title compound.

Potential Integration into Micro- and Nanomechanical Systems

The exploration of photo-responsive organic molecules for the actuation and control of micro- and nanomechanical systems (MEMS and NEMS) is a burgeoning field in materials science. These systems demand materials that can undergo rapid and reversible changes in their physical dimensions or mechanical properties upon external stimulation, such as light. While direct research on the integration of This compound into such systems is not extensively documented in current scientific literature, an analysis of its structural components and the known behavior of related compounds allows for a discussion of its potential in this advanced technological arena.

The core mechanism that would underpin the use of this compound in photomechanical systems is the E-Z (or trans-cis) photoisomerization of its central carbon-carbon double bond. diva-portal.org This photochemical process involves the absorption of a photon of a specific wavelength, which excites the molecule and allows for rotation around the double bond, converting the planar E-isomer into the sterically hindered, non-planar Z-isomer. This change in molecular geometry at the nanoscale can be harnessed to generate mechanical work at the micro- and macroscale if the molecules are appropriately organized within a material.

For integration into MEMS and NEMS, the photomechanical effect of this compound could be exploited in several ways:

Crystal Actuators: If single crystals of this compound exhibit a suitable packing arrangement, the collective and directional photoisomerization of the constituent molecules could lead to macroscopic changes in the crystal's shape, such as bending, twisting, or expansion. This has been observed in other crystalline derivatives of styrylbenzoxazole. The efficiency of such actuation is highly dependent on the crystal lattice, as it must allow for the geometric change of the isomerization to occur without shattering the crystal. The generated force and displacement could be used to actuate micro-levers, valves, or pumps within a microfluidic device.

Polymer Composites: this compound could be doped into a polymer matrix. Upon irradiation, the isomerization of the guest molecules would induce stress and strain within the host polymer, causing it to deform. The mechanical properties of the polymer, such as its elasticity and glass transition temperature, would be critical in translating the molecular motion into a usable mechanical response. Such composites could be fabricated into thin films or fibers that act as light-driven artificial muscles or soft robotic components on the microscale.

Liquid Crystal Elastomers (LCEs): Incorporation of this compound as a photoswitchable dopant in a liquid crystal network could provide a powerful actuation mechanism. In an aligned LCE, the isomerization from the linear E-form to the bent Z-form would disrupt the local liquid crystalline order. This disruption, when coupled with the elastic nature of the polymer network, can lead to significant and reversible changes in the material's dimensions. The magnitude and direction of this photomechanical response can be precisely controlled by the initial alignment of the liquid crystal director.

| Property | Significance for Micro- and Nanomechanical Systems |

| Quantum Yield of Isomerization | A higher quantum yield for both the E to Z and Z to E isomerization would lead to a more energy-efficient actuation process, requiring less light intensity to achieve a given mechanical response. |

| Photostationary State (PSS) | The ratio of E and Z isomers at the photostationary state for a given wavelength of light determines the maximum extent of molecular change and thus the maximum potential strain that can be generated in the material. |

| Thermal Stability of Isomers | For applications requiring sustained actuation, the Z-isomer should be thermally stable to prevent spontaneous relaxation back to the E-isomer, which would diminish the mechanical output. Conversely, for applications requiring a thermal reset mechanism, a controlled thermal relaxation rate would be desirable. diva-portal.org |

| Absorption Wavelengths | The wavelengths of light required to drive the forward and reverse isomerization are crucial for practical implementation. Ideally, these wavelengths would be in the visible or near-UV range and sufficiently separated to allow for independent addressing of the two states. |

While the direct application of this compound in micro- and nanomechanical systems remains a prospective area of research, the fundamental principles of photoisomerization and the known behavior of the styrylbenzoxazole class of compounds provide a strong basis for its potential utility. Future research would need to focus on the synthesis of high-purity this compound, the growth of single crystals, its incorporation into polymer and LCE matrices, and the detailed characterization of its photomechanical properties to fully assess its viability for advanced material science applications.

Future Directions and Interdisciplinary Research Opportunities

Rational Design of Next-Generation Styrylbenzoxazole Derivatives with Tuned Properties

The rational design of novel styrylbenzoxazole derivatives is a key area of future research, focusing on establishing clear structure-property relationships to fine-tune their characteristics for specific applications. diva-portal.org By systematically modifying the substituents on both the benzoxazole (B165842) core and the styryl phenyl ring, researchers can precisely control properties such as absorption maxima (λmax), photoisomerization quantum yields, and thermal stability. diva-portal.orgresearchgate.net

For instance, the introduction of electron-donating or electron-withdrawing groups can significantly shift the absorption spectra. Replacing a para-methoxy group with a para-dimethylamino group on a styrylbenzazole can cause a notable redshift in λmax. diva-portal.orgresearchgate.net Similarly, altering the heterocyclic core itself—for example, by substituting the benzoxazole with a benzothiazole (B30560) or N-methylbenzimidazole—also results in a redshift of the E-isomer's absorption wavelength. diva-portal.org These modifications are crucial for developing compounds like photoswitches, where the ability to be activated by a specific wavelength of light is paramount. diva-portal.org Studies on related stilbene (B7821643) derivatives have shown that substitutions on the phenyl rings can dramatically alter biological activities, a principle that guides the design of new styrylbenzoxazole-based therapeutic agents. nih.govrsc.org

A primary goal is to design derivatives with enhanced performance, such as photoswitches with high quantum yields and specific photostationary state (PSS) distributions upon irradiation. diva-portal.orgresearchgate.net For biological applications, such as probes for amyloid plaques in Alzheimer's disease, rational design focuses on improving binding affinity and pharmacokinetic properties. nih.gov

Table 1: Effect of Substituents on Photochemical Properties of Styrylbenzazole Derivatives

| Derivative Type | Modification | Effect on Property | Reference |

|---|---|---|---|

| para-substituted styrylbenzoxazole | Change from -OCH3 to -N(CH3)2 | Large redshift in maximum absorption wavelength (λmax). | diva-portal.orgresearchgate.net |

| Heterocyclic Core Variation | Replacement of benzoxazole with benzothiazole or benzimidazole (B57391) | Small redshift in λmax of the E-isomer. | diva-portal.org |

| Cationic Heterocycle | Alkylation to form N-methylbenzoxazolium salts | Significant redshift in λmax due to increased push-pull character. | diva-portal.org |

| ortho-methylation | Addition of methyl groups at the ortho position of the styryl ring | Can improve the obtained photostationary state (PSS) ratio. | diva-portal.orgresearchgate.net |

Exploration of Novel and Sustainable Synthetic Methodologies

Future research will increasingly focus on developing green and sustainable methods for the synthesis of (E)-5-Methyl-2-styrylbenzoxazole and its derivatives. mdpi.com Traditional condensation reactions often require harsh conditions or base-sensitive precursors. diva-portal.org Modern approaches aim to minimize waste, reduce energy consumption, and avoid toxic solvents and reagents. nih.gov

Promising sustainable methodologies include:

Visible-light-driven photocatalysis : This technique uses an organic photocatalyst, such as Eosin Y, and molecular oxygen as an inexpensive and environmentally benign oxidant to synthesize 2-arylbenzoxazoles. rsc.org This method can be enhanced with a base to improve reaction rates and selectivity. rsc.org

Mechanochemical Synthesis : Ball-milling offers a solvent-free or minimal-solvent approach to synthesize benzoxazine (B1645224) and related heterocyclic monomers. rsc.org This highly scalable and efficient process can produce high yields in minimal time, often without the need for strenuous purification techniques. rsc.org

Microwave-Assisted Synthesis : Microwave irradiation is an energy-efficient method that can dramatically reduce reaction times from hours to minutes for the synthesis of heterocyclic compounds like imidazoles, demonstrating its potential applicability to benzoxazoles. mdpi.comnih.gov

These green chemistry approaches are not only environmentally responsible but also often lead to higher yields and easier work-up procedures, making the synthesis of styrylbenzoxazole libraries more efficient and cost-effective. mdpi.comrsc.org

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Analysis

To fully understand and optimize the properties of this compound, advanced spectroscopic techniques are indispensable. Future work will involve the combined application of experimental spectroscopy and computational calculations for in-depth analysis.

Techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to record the vibrational spectra of the molecule. nih.govnih.gov These experimental data are then compared with frequencies computed using ab initio methods like the Hartree-Fock/6-31G* basis set. nih.govnih.gov This combination allows for a detailed assignment of vibrational modes and a deeper understanding of the molecular structure.

For dynamic processes, such as the E-Z photoisomerization that is characteristic of styrylbenzazoles, real-time mechanistic analysis is crucial. diva-portal.org Time-resolved spectroscopic techniques can monitor the changes in the electronic and structural properties of the molecule on ultrafast timescales following photoexcitation. This provides critical insights into the isomerization mechanism, excited-state dynamics, and the factors governing quantum yields and switching speeds.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While various benzoxazole derivatives have shown promising biological activities, a deeper understanding of their interactions with biological targets at the molecular level is a critical future direction. nih.govnih.gov Molecular docking simulations are a powerful computational tool used to predict the binding modes and affinities of ligands within the active sites of proteins. nih.govsemanticscholar.org

In silico studies can elucidate how derivatives of this compound might interact with specific amino acid residues of a target protein, such as an enzyme or receptor. researchgate.netmdpi.com For example, docking studies on other heterocyclic compounds have successfully identified key interactions (e.g., hydrogen bonds, arene-cation interactions) responsible for their inhibitory activity against targets like β-tubulin or various kinases. semanticscholar.orgresearchgate.net By performing molecular docking simulations for this compound and its rationally designed analogs against various biological targets, researchers can predict their potential efficacy and mechanism of action. mdpi.com These computational predictions can then guide the synthesis of compounds with a higher probability of success in biological assays, accelerating the discovery of new therapeutic agents. mdpi.com

Table 2: Representative Data from Molecular Docking Studies of Heterocyclic Compounds

| Compound Class | Protein Target | Key Finding/Interaction | Reference |

|---|---|---|---|

| 2-styryl-5-nitroimidazole derivatives | Focal Adhesion Kinase (FAK) | Docking simulation determined the probable binding model in the FAK active site. | nih.gov |

| Thiazole derivatives | Rho6 protein | Compounds showed good docking scores with acceptable binding interactions (e.g., H-bonding with Gln158, arene-cation with Arg108). | semanticscholar.org |

| 5-nitro-benzoxazole derivatives | β-tubulin | Binding energy and hydrogen bonds with active site amino acids correlated well with in vitro anthelmintic activity. | researchgate.net |

| Benzoxazole derivatives | Fungal lipid transfer protein (sec14p) | Docking studies were used to preliminarily verify the mechanism of antifungal activities. | mdpi.com |

Integration into Multifunctional Advanced Material Systems

The unique fluorescent and optoelectronic properties of the styrylbenzoxazole scaffold make it an excellent candidate for integration into multifunctional advanced materials. A related compound, 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene, is already used as a fluorescent brightener in textiles and plastics and is incorporated into polymers to enhance their optical properties for electronics and photonics.

Future research could explore the incorporation of this compound into:

Polymer Blends : To create novel luminescent materials for applications in organic light-emitting diodes (OLEDs) or sensors.

Organic Photovoltaic (OPV) Cells : To act as a component in the active layer to improve light absorption and energy conversion efficiency.

Photoresponsive Materials : The photoswitching ability of styrylbenzazoles can be harnessed to create smart materials that change their properties (e.g., shape, color, permeability) in response to light. diva-portal.org

By embedding this molecule within a larger material system, its specific function can be combined with the properties of the host material (e.g., the processability of a polymer) to create novel devices and technologies.

High-Throughput Screening and Combinatorial Chemistry Approaches in Research

To accelerate the discovery of new applications and optimize existing ones for styrylbenzoxazole derivatives, combinatorial chemistry and high-throughput screening (HTS) are essential strategies. fiveable.mewiley.com Combinatorial chemistry allows for the rapid and systematic synthesis of large libraries of structurally related compounds from a set of chemical building blocks. mdpi.comfiveable.me This approach is a powerful tool for efficiently exploring the vast chemical space around the this compound core. fiveable.me

Key techniques in this area include:

Parallel Synthesis : Synthesizing multiple compounds simultaneously in separate reaction vessels. fiveable.me

Split-and-Mix Synthesis : A method that generates a very high diversity of compounds on a solid support. fiveable.me

Virtual Combinatorial Chemistry : In silico generation of vast compound libraries, which can then be screened computationally. mdpi.com

Once these libraries are created, HTS methods—both experimental and virtual—are used to rapidly evaluate them for a desired property, such as biological activity or a specific photophysical response. nih.govnih.gov Virtual screening, in particular, can computationally dock millions of compounds in a short period, filtering them down to a manageable number of promising candidates for actual synthesis and testing. mdpi.comnih.gov The integration of combinatorial synthesis with HTS provides a time- and cost-effective pathway to discovering novel styrylbenzoxazole derivatives with enhanced and tailored properties. wiley.comnih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (E)-5-Methyl-2-styrylbenzoxazole, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The Bischler-Napieralski reaction is a common approach for benzoxazole derivatives, involving cyclodehydration of acylated amines. For (E)-isomer selectivity, reaction temperature and solvent polarity are critical. For example, using anhydrous dichloromethane at 0–5°C minimizes thermal isomerization, favoring the (E)-configuration. Post-synthesis, confirm stereochemistry via NOESY NMR or X-ray crystallography . Alternative routes include Suzuki-Miyaura coupling for styryl group introduction, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized base conditions (e.g., K₂CO₃ in THF/H₂O) .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Compare ¹H and ¹³C spectra with computational predictions (e.g., density functional theory (DFT)-calculated shifts).

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values (±5 ppm tolerance).

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) and detect (Z)-isomer contamination .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

- Methodological Answer :

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate styrylbenzoxazole isomers.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- SPE (Solid-Phase Extraction) : C18 cartridges remove polar impurities, especially in scaled-up syntheses .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., HRMS deviations) for this compound be resolved?

- Methodological Answer : Discrepancies between experimental and calculated HRMS values (e.g., ±0.5 Da) may arise from isotopic abundance or ion adducts. To resolve:

- Repeat measurements under high-resolution conditions (Orbitrap or FT-ICR MS).

- Isotopic pattern analysis : Compare experimental vs. simulated patterns (e.g., using Bruker Compass DataAnalysis).

- Tandem MS/MS : Confirm fragmentation pathways align with predicted structures .

Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR Models : Train on benzoxazole datasets to predict logP, IC₅₀, or toxicity. Include descriptors like topological polar surface area (TPSA) and H-bond acceptors .

Q. How does this compound stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines) and track E→Z isomerization.

- Solution Stability : Assess in DMSO or PBS at pH 7.4; use LC-MS to identify hydrolysis products (e.g., benzoxazole ring opening) .

Q. What practices ensure reproducibility when sharing data on this compound in collaborative research?

- Methodological Answer :

- FAIR Principles : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemRxiv with metadata (e.g., solvent, instrument parameters).

- Electronic Lab Notebooks (ELNs) : Use platforms like LabArchives to document synthetic protocols and analytical conditions.

- Controlled Vocabularies : Adopt IUPAC nomenclature and SMILES strings for cross-platform compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.